Butyl 4-({1-[(furan-2-ylcarbonyl)amino]-2-oxo-2-phenylethyl}amino)benzoate
CAS No.:
Cat. No.: VC15699819
Molecular Formula: C24H24N2O5
Molecular Weight: 420.5 g/mol
* For research use only. Not for human or veterinary use.
![Butyl 4-({1-[(furan-2-ylcarbonyl)amino]-2-oxo-2-phenylethyl}amino)benzoate -](/images/structure/VC15699819.png)
Specification
Molecular Formula | C24H24N2O5 |
---|---|
Molecular Weight | 420.5 g/mol |
IUPAC Name | butyl 4-[[1-(furan-2-carbonylamino)-2-oxo-2-phenylethyl]amino]benzoate |
Standard InChI | InChI=1S/C24H24N2O5/c1-2-3-15-31-24(29)18-11-13-19(14-12-18)25-22(21(27)17-8-5-4-6-9-17)26-23(28)20-10-7-16-30-20/h4-14,16,22,25H,2-3,15H2,1H3,(H,26,28) |
Standard InChI Key | VRVILZZJBFEWHA-UHFFFAOYSA-N |
Canonical SMILES | CCCCOC(=O)C1=CC=C(C=C1)NC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CO3 |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
The compound features a central benzoate ester moiety linked to a substituted ethylamine group. The ethylamine side chain is further functionalized with a furan-2-carbonylamide group and a phenyl ketone. The IUPAC name, butyl 4-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}benzoate , reflects this arrangement:
-
Butyl benzoate backbone: A butyl ester group is attached to the para position of a benzoic acid derivative.
-
Ethylamine linker: The amino group at the 4-position of the benzoate connects to a secondary amine (-NH-) in the ethyl chain.
-
Furan-2-carbonylamide: The primary amine of the ethyl group is acylated with a furan-2-carbonyl group.
-
Phenyl ketone: The ethyl chain terminates in a 2-oxo-2-phenyl group.
The absence of defined stereocenters in the ChemSpider entry suggests the compound is either synthesized as a racemic mixture or possesses a planar geometry that precludes stereoisomerism.
Synonyms and Registry Data
The compound is cataloged under multiple synonyms, including:
-
Butyl 4-[[1-(furan-2-carbonylamino)-2-oxo-2-phenylethyl]amino]benzoate
-
4-{[1-(2-Furoylamino)-2-oxo-2-phényléthyl]amino}benzoate de butyle (French)
Its ChemSpider ID is 2372006, and the MDL number MFCD00790356 facilitates cross-referencing in chemical databases .
Physicochemical Properties
Molecular Metrics
Key molecular metrics are summarized below:
Property | Value | Source |
---|---|---|
Molecular formula | ||
Average mass | 420.465 g/mol | |
Monoisotopic mass | 420.168522 g/mol | |
Stereocenters | 0 of 1 defined |
The monoisotopic mass aligns closely with the theoretical value, confirming the formula’s accuracy . The compound’s moderate molecular weight suggests potential solubility in polar organic solvents like dimethyl sulfoxide (DMSO) or ethanol, though experimental data are unavailable.
Functional Group Reactivity
-
Benzoate ester: Susceptible to hydrolysis under acidic or basic conditions, yielding 4-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}benzoic acid.
-
Amide bond: Resistant to hydrolysis under physiological conditions, enhancing metabolic stability.
-
Furan ring: May participate in electrophilic substitution reactions at the 5-position.
Hypothetical Synthesis Pathways
While no direct synthesis literature exists for this compound, its structure suggests a multi-step route involving:
Step 1: Synthesis of 4-Aminobenzoic Acid Derivative
4-Aminobenzoic acid could be esterified with butanol via Fischer esterification, producing butyl 4-aminobenzoate.
Step 3: Acylation with Furan-2-carbonyl Chloride
The secondary amine in the ethyl chain could be acylated using furan-2-carbonyl chloride in the presence of a base like triethylamine, yielding the final product .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume